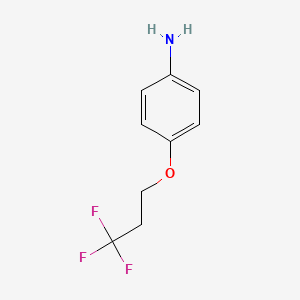

4-(3,3,3-Trifluoropropoxy)aniline

描述

属性

IUPAC Name |

4-(3,3,3-trifluoropropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)5-6-14-8-3-1-7(13)2-4-8/h1-4H,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGKADMEAHSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(3,3,3-Trifluoropropoxy)aniline

Established methods for synthesizing this compound typically involve the construction of the molecule in a stepwise fashion, focusing first on preparing a suitable aniline (B41778) or precursor ring and then introducing the fluorinated alkoxy group.

The synthesis often commences with a readily available starting material, such as 4-nitrophenol (B140041) or 4-aminophenol (B1666318). When starting with 4-nitrophenol, the initial step is the formation of the ether linkage, followed by the reduction of the nitro group to an amine. This sequence is often preferred because the phenolic hydroxyl group is more amenable to etherification than a protected amino group, and the subsequent reduction of the nitro group is a high-yielding transformation.

Alternatively, if starting with 4-aminophenol, the amino group must be protected to prevent it from interfering with the etherification step. Common protecting groups for anilines include acetyl or tert-butoxycarbonyl (Boc) groups. nih.gov Once the amine is protected, the phenolic hydroxyl can be converted into the desired ether. The final step is the removal of the protecting group to yield the target aniline.

Functionalization of the aniline ring can also be achieved through methods like copper-catalyzed amination of a pre-functionalized aryl iodide. researchgate.net

The key step in the synthesis is the formation of the ether bond to introduce the 3,3,3-trifluoropropoxy moiety. The most common strategy is a Williamson ether synthesis, a type of nucleophilic substitution reaction. In this process, a phenoxide, generated by deprotonating the hydroxyl group of the precursor (e.g., 4-nitrophenol) with a suitable base like sodium hydride or potassium carbonate, acts as a nucleophile. This phenoxide then attacks an electrophilic 3,3,3-trifluoropropyl source, such as 3,3,3-trifluoropropyl tosylate or a halide (e.g., 3-bromo-1,1,1-trifluoropropane), displacing the leaving group and forming the desired ether.

A general scheme starting from 4-nitrophenol is outlined below:

Etherification: 4-nitrophenol is treated with a base (e.g., K₂CO₃) and 3,3,3-trifluoropropyl tosylate in a polar aprotic solvent like DMF.

Reduction: The resulting 1-nitro-4-(3,3,3-trifluoropropoxy)benzene is then reduced to the corresponding aniline using standard reducing agents such as H₂ with a palladium catalyst, or tin(II) chloride.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, modular, and environmentally benign methods. For trifluoroalkyl anilines and their analogues, several advanced strategies have emerged.

A cutting-edge approach involves a metallaphotoredox-catalyzed multicomponent amination reaction. nih.gov This method allows for the modular synthesis of complex N-trifluoroalkyl anilines from simple, inexpensive starting materials. researchgate.netrepec.org The reaction typically employs a photocatalyst and a transition metal catalyst (e.g., iridium or copper) to couple four components simultaneously: a nitroarene, a tertiary alkylamine, a carboxylic acid, and an alkene like 3,3,3-trifluoropropene. nih.gov

The proposed mechanism involves a series of radical-mediated coupling events orchestrated by the catalysts. nih.gov This synthetic pathway is noted for its high chemo- and regioselectivity and its ability to construct a wide array of aniline compounds featuring both a trifluoromethyl group and other complex motifs. nih.govresearchgate.net This strategy represents a significant advancement, providing rapid access to structurally diverse anilines for applications in drug discovery and materials science. nih.govprinceton.edu

Beyond the classical Williamson ether synthesis, other powerful methods can be applied for the synthesis of analogues or the target compound itself.

Nucleophilic Displacement: As a fundamental reaction, nucleophilic aromatic substitution (SNAr) can also be employed. For instance, an aniline derivative can act as a nucleophile to displace a leaving group on a fluorinated aromatic ring. researchgate.net In the context of synthesizing the title compound, a more direct nucleophilic displacement involves the reaction of 4-aminophenoxide with a suitable trifluoropropyl electrophile.

Mitsunobu Reaction: The Mitsunobu reaction is a highly effective method for forming ethers from alcohols under mild conditions with a predictable inversion of stereochemistry. wikipedia.orgorganic-chemistry.org In this reaction, an alcohol (e.g., 4-aminophenol) is activated by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com This activated intermediate is then displaced by a nucleophile, which in this case would be 3,3,3-trifluoropropanol. However, the standard Mitsunobu protocol involves the alcohol being the substrate and an external nucleophile. To form the target ether, 4-aminophenol would act as the nucleophile attacking an activated 3,3,3-trifluoropropanol. The reaction is known for its wide applicability and tolerance of various functional groups, making it a valuable tool in organic synthesis. alfa-chemistry.comtcichemicals.com

Table 1: Comparison of Synthetic Strategies

| Method | Starting Materials | Key Reagents | Conditions | Advantages |

| Precursor Derivatization | 4-Nitrophenol, 3,3,3-Trifluoropropyl tosylate | K₂CO₃, Pd/C, H₂ | Stepwise, moderate to high temperature | Well-established, reliable |

| Metallaphotoredox Amination | Nitroarene, 3,3,3-Trifluoropropene, Alkylamine, Carboxylic Acid | Photocatalyst, Metal catalyst | Mild, visible light | High modularity, single pot nih.govresearchgate.net |

| Mitsunobu Reaction | 4-Aminophenol, 3,3,3-Trifluoropropanol | PPh₃, DEAD/DIAD | Mild, neutral | High functional group tolerance wikipedia.orgalfa-chemistry.com |

Transformation Reactions of this compound

This compound possesses two primary sites of reactivity: the aromatic amino group and the electron-rich benzene (B151609) ring. This allows for a variety of subsequent chemical transformations.

The amino group can undergo a range of classical reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups, including -OH, -CN, -F, -Cl, -Br, and -I, through Sandmeyer or related reactions.

Coupling Reactions: The aniline can serve as a nucleophile in coupling reactions or be converted into a derivative suitable for cross-coupling chemistry like Suzuki or Heck reactions. nih.gov

The aromatic ring is activated towards electrophilic aromatic substitution by the strong electron-donating amino group and the moderately activating trifluoropropoxy group. These groups direct incoming electrophiles primarily to the ortho positions relative to the amino group (positions 2 and 6). Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group, though conditions must be carefully controlled to avoid oxidation of the aniline.

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group.

The derivatization of analogous N-trifluoroalkyl anilines has been demonstrated through various N- and peripheral functionalizations, highlighting the synthetic utility of these compounds as scaffolds for more complex molecules. researchgate.net

Condensation Reactions to Form Schiff Bases with Related Aniline Structures

Aniline and its derivatives are well-known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly referred to as Schiff bases. researchgate.netnih.gov This reaction is typically catalyzed by either an acid or a base, or can be promoted by heat, and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov The formation of the C=N double bond in the Schiff base is a reversible process. nih.gov

Given the presence of the primary amino group, it is highly probable that this compound would react with various aldehydes to form the corresponding Schiff bases. The general reaction scheme for the formation of Schiff bases from a substituted aniline is presented below:

The following interactive data table provides examples of Schiff bases that could be expected from the reaction of related alkoxyanilines with different aldehydes, illustrating the versatility of this chemical transformation.

| Aniline Derivative | Aldehyde | Resulting Schiff Base |

| 4-Methoxyaniline | Benzaldehyde | N-Benzylidene-4-methoxyaniline |

| 4-Ethoxyaniline | Salicylaldehyde | 2-((4-Ethoxyphenylimino)methyl)phenol |

| 4-Propoxyaniline | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)-4-propoxyaniline |

Nitration of Related Trifluoropropoxyanilines

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.comyoutube.com When considering the nitration of a substituted aniline such as this compound, the directing effects of the substituents on the aromatic ring are of paramount importance.

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. youtube.com Conversely, the trifluoropropoxy group (-OCH₂CH₂CF₃) is also expected to be an activating, ortho-, para-directing group due to the oxygen's lone pairs, although the electron-withdrawing nature of the trifluoromethyl group might slightly diminish its activating strength compared to a non-fluorinated alkoxy group.

Direct nitration of anilines can be problematic as the strongly acidic conditions can lead to the protonation of the amino group to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. wikipedia.org Furthermore, the amino group is susceptible to oxidation by nitric acid. To achieve a more controlled nitration and favor the formation of the ortho and para isomers, the amino group is often protected prior to the nitration reaction. wikipedia.org A common protecting group is the acetyl group, which forms an acetanilide. This amide is still an ortho-, para-director but is less activating than the free amino group, allowing for a more selective reaction. wikipedia.org

Following nitration, the protecting group can be removed by hydrolysis to yield the nitrated aniline. For a protected form of this compound, the nitration would be expected to yield a mixture of the ortho and meta isomers relative to the original amino group.

The table below outlines the potential products from the nitration of a protected 4-alkoxyaniline, which serves as a model for the expected reactivity of this compound.

| Starting Material | Nitrating Agent | Potential Nitration Products |

| N-(4-propoxyphenyl)acetamide | HNO₃/H₂SO₄ | N-(2-Nitro-4-propoxyphenyl)acetamide |

| N-(4-propoxyphenyl)acetamide | HNO₃/H₂SO₄ | N-(3-Nitro-4-propoxyphenyl)acetamide |

| N-(4-methoxyphenyl)acetamide | Peroxynitrite/CO₂ | N-(4-Methoxy-3-nitrophenyl)acetamide researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of Nucleophilic Aromatic Substitution Reactions Involving Aniline (B41778) Derivatives

Nucleophilic aromatic substitution (SNAr) reactions are critical for the synthesis of complex aromatic amines. rsc.org Historically, these reactions were considered to proceed via a stepwise mechanism involving a stable anionic σ-complex, also known as a Meisenheimer complex. rsc.orgdur.ac.uk This is particularly true for reactions involving highly electron-deficient substrates like polynitroarenes. rsc.org Kinetic studies on the reactions of aniline with various nitroaryl phenyl ethers in methanol (B129727) have shown that some reactions are general-base catalysed, while others are not, depending on the specific reactants. psu.edu

However, recent investigations have revealed that many SNAr reactions, previously assumed to be stepwise, can actually occur through a concerted mechanism. rsc.org The specific pathway—whether stepwise, concerted, or borderline—is highly dependent on the structure of the substrates. rsc.org For instance, studies on the reaction of aniline with 1,3,5-trinitrobenzene (B165232) in dimethyl sulfoxide (B87167) (DMSO) confirmed the formation of an anilide σ-adduct. dur.ac.uk The subsequent reaction of ethyl 2,4,6-trinitrophenyl ether with aniline in DMSO proceeds in two stages, with a spectroscopically identified σ-adduct intermediate, where proton transfer is rate-limiting. dur.ac.uk

In the case of 4-(3,3,3-Trifluoropropoxy)aniline, the nucleophilic attack would be initiated by the lone pair of the amino group. The mechanism could be influenced by general base catalysis, and whether it proceeds through a stable intermediate or a concerted transition state would depend on the electrophile and reaction conditions. rsc.orgpsu.edu Studies involving protic amine nucleophiles have shown stepwise mechanisms with rate-limiting steps that can be addition, elimination, or proton transfer. rsc.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity in Substituted Anilines (e.g., para-selective iodination)

In electrophilic aromatic substitution (SEAr) reactions, the substituents on the aromatic ring determine the reaction's rate and regioselectivity. wikipedia.orglumenlearning.com The amino group (-NH2) of aniline is a powerful activating group and an ortho-, para-director. wikipedia.orgchemistrysteps.com This is because its lone pair of electrons can be donated to the π-system of the ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate (the arenium ion). wikipedia.orglibretexts.org

For this compound, the para position is already occupied. Therefore, electrophilic attack is directed exclusively to the ortho positions relative to the amino group. While the trifluoropropoxy group has a deactivating inductive effect, the activating influence of the amino group is dominant, ensuring that substitution occurs on the ring.

A pertinent example is the regioselective iodination of substituted anilines. nih.gov The electrophilic iodination of anilines provides direct access to valuable iodoarene intermediates. nih.gov Most iodination reagents exhibit high para-regioselectivity with aniline derivatives. nih.gov In a study on chlorinated anilines, those with a 3,5-dichloro substitution pattern preferentially yielded the para-iodinated product. nih.gov Given that the para position in this compound is blocked, iodination would be expected to occur at the ortho positions (positions 2 and 6).

Computational Studies of Reaction Pathways and Kinetics

Computational chemistry provides profound insights into reaction mechanisms that are often difficult to probe experimentally. Quantum chemical methods are used to map potential energy surfaces, identify transition states, and calculate kinetic and thermodynamic parameters.

The atmospheric degradation of aniline and its derivatives is often initiated by reactions with free radicals, such as the hydroxyl (•OH) radical. nih.govmdpi.com Computational studies have been conducted to determine the kinetic and thermodynamic parameters for these reactions. For example, the reaction between 4-methyl aniline and •OH radicals has been studied using M06-2X and CCSD(T) methods. mdpi.comresearchgate.net The total rate coefficient for this reaction system over a temperature range of 300–2000 K at 760 Torr was described by the modified Arrhenius expression: k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s. mdpi.comresearchgate.netresearchgate.net This reaction was found to be faster than the reaction of toluene (B28343) with •OH but slower than that of aniline with •OH. mdpi.comresearchgate.net

Similarly, the reaction kinetics of aniline with methyl (•CH3) radicals have been theoretically investigated. nih.gov The reaction can proceed via H-abstraction from the amino group or by •CH3 addition to the aromatic ring. nih.gov The calculated rate expressions highlight the competition between these pathways. nih.gov While this data is for aniline and 4-methyl aniline, it serves as a valuable proxy for understanding the reactivity of this compound. The electron-withdrawing nature of the trifluoropropoxy group would likely influence these rate constants.

| Reaction | Rate Coefficient Expression (k_total) | Temperature (K) | Pressure (Torr) | Source |

|---|---|---|---|---|

| 4-Methyl Aniline + •OH | 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | 300–2000 | 760 | mdpi.comresearchgate.netresearchgate.net |

| Aniline + •CH₃ (H-abstraction from -NH₂) | kₐ₁ = 7.5 × 10⁻²³ T³.⁰⁴ exp[(-40.63 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ | 300–2000 | 760 | nih.gov |

| Aniline + •CH₃ (Addition to ortho-C) | kₑ₂ = 2.29 × 10⁻³ T⁻³.¹⁹ exp[(-56.94 kJ·mol⁻¹)/RT] cm³ molecule⁻¹ s⁻¹ | 300–2000 | 760 | nih.gov |

Quantum chemical methods, such as Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)) theory, are employed to analyze the transition states of reactions. nih.govmdpi.com By calculating the potential energy surface (PES), researchers can identify the structures and energies of reactants, intermediates, transition states, and products. nih.gov For the reaction of aniline with a methyl radical, the PES was established at the CCSD(T)//M06-2X/6-311++G(3df,2p) level of theory. nih.gov This analysis revealed that the activation barrier for methyl addition to the C1 position (the carbon bearing the amino group) is significantly higher than for addition to the ortho-, meta-, or para-positions. nih.gov

In the reaction of 4-methyl aniline with •OH radicals, transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory were used to compute the rate coefficients for various addition and abstraction pathways. mdpi.comresearchgate.net Such analyses identify the lowest energy pathways and thus the most likely reaction mechanisms. For instance, in the photodynamics of aniline, computational studies have explored the relaxation pathways from excited states, identifying conical intersections and triplet states that mediate N-H bond dissociation. aip.orgchemrxiv.org These methods allow for a detailed understanding of the energetic landscape of a reaction, which is fundamental to predicting its outcome.

Influence of the Trifluoropropoxy Substituent on Aromatic Ring Reactivity

The trifluoropropoxy group, -O-CH₂CH₂CF₃, exerts a complex electronic influence on the aniline ring, which is a combination of the ether linkage and the highly fluorinated alkyl chain.

The electronic effect of a substituent can be dissected into inductive (through σ-bonds) and resonance (through the π-system) effects. libretexts.org

Inductive Effect (-I): Fluorine is the most electronegative element, and the -CF₃ group is a very strong electron-withdrawing group. numberanalytics.comnih.gov This powerful inductive pull is transmitted through the propoxy chain to the ether oxygen and subsequently to the aromatic ring. This effect deactivates the ring by reducing its electron density, making it less nucleophilic and thus less reactive toward electrophiles. lumenlearning.comlibretexts.orgnumberanalytics.com

Resonance Effect (+M): The oxygen atom of the ether has lone pairs of electrons that can be donated into the aromatic π-system. wikipedia.org This resonance effect increases the electron density on the ring, particularly at the ortho and para positions, and is an activating effect. wikipedia.orgwikipedia.org

Structure Activity Relationship Sar and Molecular Design Principles

Impact of Trifluoropropoxy Group on Molecular Conformation and Ligand-Protein Interactions

The 3,3,3-trifluoropropoxy group significantly influences the three-dimensional shape and interactive capabilities of the parent aniline (B41778) molecule. The presence of fluorine, a highly electronegative atom, alters the electronic distribution across the molecule. nih.gov The trifluoromethyl (CF3) group, in particular, is a strong electron-withdrawing group, which can impact the reactivity and interaction potential of the entire structure.

The propoxy linker provides conformational flexibility, allowing the trifluoromethyl group to orient itself in various spatial arrangements. This flexibility can be crucial for fitting into the binding pockets of target proteins. Computational studies on similar fluorinated compounds have shown that fluorine can participate in specific, beneficial interactions that are not possible with hydrogen. nih.gov For instance, multipolar interactions between the C-F bond and backbone carbonyl groups (C-F···C=O) in a protein can substantially enhance binding affinity. nih.gov Such interactions are highly dependent on the geometry, meaning the conformational freedom of the propoxy chain is critical for achieving an optimal binding orientation. nih.gov Furthermore, the introduction of fluorine can disrupt existing water networks within a protein's binding site, which can have surprising and significant effects on the thermodynamics of ligand binding, often leading to favorable entropic gains. nih.govfu-berlin.de

Role of Fluorination in Modulating Lipophilicity, Metabolic Stability, and Protein Binding Affinity

Strategic fluorination is a cornerstone of modern drug design, used to fine-tune a molecule's properties for better therapeutic performance. nih.govnih.gov The incorporation of fluorine atoms, as seen in the trifluoropropoxy group, has profound effects on lipophilicity, metabolic stability, and protein binding affinity.

Lipophilicity: Lipophilicity, a measure of how well a compound dissolves in fats and oils, is a critical parameter for drug absorption and distribution. nih.gov The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity. nih.govnih.gov This can enhance the ability of a compound to cross cellular membranes, a process necessary for reaching its target. nih.gov However, the effect is nuanced; while aromatic fluorination typically increases lipophilicity, fluorination of alkyl chains can sometimes be tailored to decrease it. nih.gov

Metabolic Stability: A major challenge in drug development is preventing the rapid breakdown of a compound by metabolic enzymes, primarily cytochrome P450s in the liver. Fluorine is often used to block sites of metabolic oxidation. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage. acs.org By placing fluorine atoms at positions that are susceptible to metabolic attack, chemists can significantly increase the half-life and bioavailability of a drug. nih.govnih.gov The trifluoromethyl group in 4-(3,3,3-Trifluoropropoxy)aniline serves as a robust metabolic blocker.

Protein Binding Affinity: The electronic properties of fluorine can enhance interactions with protein targets. nih.gov Fluorine can act as a hydrogen bond acceptor, although these bonds are often weak. nih.gov More significantly, fluorine's ability to engage in multipolar and orthogonal interactions with the protein backbone can lead to a substantial gain in binding affinity where traditional hydrogen bonds may not be feasible. nih.gov

Table 1: Properties Modulated by Fluorination

| Property | Effect of Fluorination | Rationale | Citation |

|---|---|---|---|

| Lipophilicity | Generally Increased | The C-F bond is more lipophilic than the C-H bond, which can improve membrane permeability. | nih.govnih.gov |

| Metabolic Stability | Enhanced | The high strength of the C-F bond blocks metabolic oxidation at that site. | nih.govacs.org |

| Protein Binding Affinity | Can be Increased | Fluorine enables unique multipolar interactions (e.g., C-F···C=O) with the protein backbone. | nih.gov |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic groups. | acs.org |

Exploration of Bioisosteric Replacements within the Aniline Scaffold

While the aniline scaffold is common in pharmaceuticals, it can also be associated with toxicity. cresset-group.comacs.org The metabolic oxidation of anilines can produce reactive metabolites that may cause cellular damage. cresset-group.com Therefore, medicinal chemists often explore bioisosteric replacements—swapping the aniline group with a different functional group that has similar physical and chemical properties but a better safety profile. cresset-group.comresearchgate.net This strategy aims to preserve the desired biological activity while mitigating risks. acs.org

Table 2: Examples of Bioisosteric Replacements for the Aniline Scaffold

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Citation |

|---|---|---|---|

| Aniline | Aminopyridine | Introduces a nitrogen atom into the ring to alter electronics, improve solubility, and potentially avoid metabolic issues. | researchgate.net |

| Aniline | Saturated Aminocarbocycle (e.g., 1-Aminobicyclo[1.1.1]pentane) | Increases the three-dimensionality (Fsp3 character) and metabolic stability by replacing the flat, oxidizable aromatic ring. | acs.org |

| Aniline | Aminothiazole | The thiazole (B1198619) ring can mimic the electronics of the phenyl ring while offering different interaction points and metabolic fate. | researchgate.net |

Systematic Variation of Alkyl Chain Length and Fluorination Level in Related Analogues

To optimize a lead compound, chemists often perform systematic variations of its structure. For a molecule like this compound, this could involve altering the length of the alkyl chain or changing the number of fluorine atoms. Research on related fluoro-arylated polymers demonstrates that such modifications can have a significant impact on molecular properties. acs.org

For instance, changing the alkyl chain length can affect how molecules pack together in a solid state or how a ligand fits into a binding pocket. acs.org Longer alkyl chains can act as physical spacers, preventing crowded packing and allowing for more ordered molecular arrangements. acs.org Shorter chains might lead to more compact, interdigitated structures. acs.org Similarly, varying the degree of fluorination (e.g., from one to three fluorine atoms) allows for fine-tuning of electronic properties and the strength of specific interactions, which can directly influence the HOMO/LUMO energy levels and, consequently, biological activity. acs.org

Table 3: Impact of Systematic Variations in Analogues

| Structural Variation | Potential Impact | Example from Related Systems | Citation |

|---|---|---|---|

| Increasing Alkyl Chain Length | Alters intermolecular packing and solubility. | Longer chains can act as spacers, preventing crowded interdigitation and promoting ordered packing. | acs.org |

| Decreasing Alkyl Chain Length | Affects conformational flexibility and packing. | Shorter chains can promote more crowded and interdigitated packing structures. | acs.org |

| Varying Fluorination Level (e.g., -OCHF2, -OCH2F) | Fine-tunes electronic properties, pKa, and binding interactions. | Changing the number of fluorine atoms systematically adjusts HOMO energy levels. | acs.org |

Rational Design Strategies for Enhanced Biological Activity and Selectivity

Rational drug design leverages an understanding of SAR to create molecules with improved potency and selectivity. nih.govnih.gov For a scaffold like this compound, several strategies can be employed.

Structure-Based Design: If the 3D structure of the target protein is known, designers can use computational tools to optimize the ligand's fit and interactions within the binding site. nih.gov For example, the trifluoropropoxy group could be oriented to maximize favorable C-F···C=O interactions with the protein backbone, a strategy that has proven effective in enhancing inhibitor potency. nih.gov

Exploiting Selectivity Determinants: To achieve selectivity between different protein targets, designers can exploit subtle differences in the shape, flexibility, or electrostatic environment of their binding sites. nih.gov A ligand might be designed to create a steric clash with an off-target protein but not the intended target, or to form specific interactions only possible in the target protein. nih.gov

Multi-Parameter Optimization: Modern drug design is a balancing act. The goal is not just to maximize potency but to achieve a suitable profile of absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The strategies discussed—fluorination to enhance metabolic stability, bioisosteric replacement to mitigate toxicity, and chain length variation to modulate physical properties—are all part of a holistic approach to designing a successful drug candidate. nih.govcresset-group.com

By combining these rational design principles, the this compound scaffold can be systematically modified to enhance its biological activity and selectivity for a specific therapeutic purpose.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand with its protein target.

In studies of anilinoquinazoline (B1252766) derivatives, which share a core structural motif with 4-(3,3,3-Trifluoropropoxy)aniline, molecular docking has been employed to elucidate their binding to various therapeutic targets. For instance, a series of novel 4-anilinoquinazoline (B1210976) derivatives were docked into the active site of the E. coli DNA gyrase B subunit. nih.gov The results revealed that the binding affinity is influenced by the nature and position of substituents on the aniline (B41778) ring. The most active compounds formed key hydrogen bonds and hydrophobic interactions with the amino acid residues in the ATP-binding pocket of the enzyme. nih.gov

Similarly, docking studies on 3-anilino-4-arylmaleimide derivatives as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors have demonstrated the importance of the aniline moiety in establishing crucial interactions within the enzyme's active site. The docked conformation of the most active molecule served as a template for aligning other compounds in the series, leading to the development of statistically significant 3D-QSAR models.

Table 1: Representative Molecular Docking Results for Anilino-derivatives Against Various Targets

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (ΔGbind, kcal/mol) | Reference |

| 4-Anilinoquinazolines | E. coli DNA gyrase B | Asp73, Gly77, Thr165 | -8.16 (for the most active compound) | nih.gov |

| 3-Anilino-4-arylmaleimides | Glycogen Synthase Kinase-3β | Val135, Arg141, Gln185 | Not explicitly stated, but used for model generation. | |

| Iodoquinazoline derivatives | Carbonic Anhydrase XII | Not explicitly stated | Not explicitly stated | nih.gov |

Note: The data presented is for analogous compounds, as specific docking studies on this compound were not found in the public domain.

Pharmacophore Modeling for Ligand Discovery and Lead Optimization

Pharmacophore modeling is a powerful computational strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.

Ligand-Based Pharmacophore Model Generation from Active Compounds

When the three-dimensional structure of the target is unknown, a pharmacophore model can be generated by aligning a set of active compounds and extracting their common chemical features. This approach is predicated on the assumption that molecules with similar biological activity share a common binding mode.

For example, a ligand-based pharmacophore model was developed for a series of N3-phenylpyrazinones with corticotropin-releasing factor 1 (CRF1) antagonist activity. ijcce.ac.ir The best pharmacophore hypothesis consisted of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. ijcce.ac.ir This model proved to be statistically significant and was used to predict the activity of other molecules. ijcce.ac.ir

Structure-Based Pharmacophore Model Development Utilizing Receptor Information

If the 3D structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interaction points between the protein and a known ligand. This approach provides a more accurate representation of the essential binding features within the active site.

Virtual Screening Methodologies Employing Pharmacophore Models

Pharmacophore models are frequently used as 3D queries to screen large compound databases for novel molecules that possess the desired chemical features. This virtual screening approach is a time and cost-effective method for identifying potential hit compounds. The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental validation.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Receptor-Ligand Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can reveal the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction.

Although no specific MD simulation studies on this compound were found, the methodology is widely applied to understand the behavior of small molecules in biological systems. For instance, MD simulations have been used to study the interaction of ionic liquids with small molecules, providing insights into their miscibility and transport properties. researchgate.net In the context of drug discovery, MD simulations can validate docking results and provide a more detailed understanding of the binding thermodynamics and kinetics.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Correlation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide valuable information about a molecule's geometry, charge distribution, orbital energies, and reactivity.

DFT studies have been performed on various aniline derivatives to understand their electronic structure and predict their properties. nih.govnih.gov For example, a DFT study on the adsorption of trihalogenated aniline derivatives onto nanocages investigated the changes in their chemical descriptors and nonlinear optical properties upon adsorption. nih.gov Such calculations can be instrumental in understanding the reactivity of this compound and its potential for forming intermolecular interactions.

Furthermore, DFT calculations can be used to correlate computed spectroscopic properties with experimental data from techniques like FTIR and FT-Raman, aiding in the structural characterization of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to delineate a mathematical correlation between the chemical structure of a compound and its biological activity or a specific property of interest. As of the latest available scientific literature, specific QSAR models explicitly developed for or incorporating this compound could not be identified.

The application of QSAR modeling is a well-established practice in the field of medicinal chemistry and toxicology for the prediction of activities and properties of novel or untested chemical entities. This methodology is predicated on the principle that the structural and physicochemical attributes of a molecule, often referred to as molecular descriptors, are intrinsically linked to its biological effects.

While direct QSAR studies on this compound are not publicly documented, the scientific community has conducted such analyses on analogous aniline derivatives. These studies typically employ a variety of molecular descriptors to construct their predictive models. These descriptors can be categorized into several classes, including:

Topological descriptors: These describe the two-dimensional atomic arrangement and connectivity within the molecule.

Geometrical descriptors: These are derived from the three-dimensional structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP), solubility, and polar surface area.

For a hypothetical QSAR study of this compound, a range of descriptors would be calculated to build a predictive model. The selection of these descriptors would be guided by the specific activity or property being modeled. For instance, in predicting the lipophilicity of aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume have been shown to be significant.

The development of a robust QSAR model involves several key stages: the careful curation of a dataset of compounds with known activities, the calculation of a comprehensive set of molecular descriptors, the selection of the most relevant descriptors using statistical methods like genetic algorithms, the generation of a mathematical model using techniques such as multiple linear regression or machine learning algorithms, and rigorous validation of the model's predictive power.

Although no specific data is available for this compound, the table below provides an illustrative example of the types of molecular descriptors that would be calculated and potentially utilized in a QSAR study of this compound. The values presented are hypothetical and for demonstrative purposes only, as they have not been derived from actual computational studies.

Hypothetical Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

|---|---|---|

| Physicochemical | Molecular Weight | 205.18 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.8 | |

| Topological Polar Surface Area (TPSA) | 38.2 Ų | |

| Electronic | Dipole Moment | 3.5 D |

| HOMO (Highest Occupied Molecular Orbital) Energy | -5.4 eV | |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -0.8 eV | |

| Topological | Number of Rotatable Bonds | 4 |

It is important to reiterate that the above table is purely illustrative. The actual values for these and other descriptors would need to be determined through dedicated computational chemistry studies. The insights gained from such a QSAR model could then be applied to predict various endpoints for this compound, such as its potential biological targets, metabolic stability, or toxicological profile, thereby guiding future experimental research.

Applications in Chemical Biology and Medicinal Chemistry: Molecular Targets and Mechanisms

Enzyme Inhibition and Modulation Studies

Research into the biological activities of 4-(3,3,3-Trifluoropropoxy)aniline and its derivatives has unveiled their potential to interact with and modulate the function of critical enzymes involved in various cellular processes. These studies have provided a foundation for the development of novel therapeutics with improved efficacy and selectivity.

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the treatment of proliferative diseases such as cancer and autoimmune disorders. nih.gov Aryloxyaryl analogues incorporating the trifluoropropoxy aniline (B41778) scaffold have been investigated as potent hDHODH inhibitors.

Inhibitors based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold, featuring an aryloxyaryl moiety derived from fluorinated anilines, have demonstrated potent inhibition of hDHODH. acs.org These inhibitors bind to the ubiquinone binding pocket of the enzyme, a lipophilic tunnel leading to the flavin mononucleotide (FMN) cofactor. nih.gov The trifluoromethoxy group, a close analogue to the trifluoropropoxy group, has been shown to be a favorable substitution on the biphenyl (B1667301) scaffold of some hDHODH inhibitors. nih.gov For instance, a 2-hydroxy-N-(2,3,5,6-tetrafluoro-3′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide derivative was synthesized and evaluated for its hDHODH inhibitory activity. nih.gov The inhibition of hDHODH depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules, thereby arresting cell proliferation. acs.org The lipophilicity of the inhibitor, often measured as LogD7.4, is a crucial parameter for cellular efficacy, with values in the range of 2.5-3.0 being optimal for accessing the mitochondrial target. acs.orgnih.gov

A significant consequence of hDHODH inhibition in the context of acute myeloid leukemia (AML) is the induction of myeloid differentiation. researchgate.netresearchgate.net By inducing "pyrimidine starvation," these inhibitors can force AML cells to exit the self-renewal cycle and differentiate into mature myeloid cells. nih.govacs.org This approach represents a promising therapeutic strategy for AML, a disease characterized by a blockade in differentiation. researchgate.netresearchgate.net

Studies on 2-hydroxypyrazolo[1,5-a]pyridine-based hDHODH inhibitors have shown that compounds with an aryloxyaryl moiety can induce differentiation in AML cell lines. For example, a potent inhibitor, MEDS433, was able to induce myeloid differentiation in THP1 AML cells with an EC50 of 32.8 nM, which was superior to the clinical candidate brequinar (B1684385) (EC50 = 265 nM). researchgate.net Another analogue featuring a decorated aryloxyaryl group demonstrated an even more potent differentiation-inducing effect with an EC50 of 74 nM on the same cell line. acs.org These findings highlight the potential of hDHODH inhibitors with structural features similar to this compound to serve as effective differentiation-inducing agents in oncology.

| Compound/Analogue | Target | Mechanism of Action | Preclinical Model | Differentiation Activity (EC₅₀) |

| Aryloxyaryl pyrazole (B372694) derivatives | hDHODH | Inhibition of pyrimidine biosynthesis | AML Cell Lines (e.g., THP1) | 74 nM |

| MEDS433 | hDHODH | Inhibition of pyrimidine biosynthesis | AML Cell Lines (e.g., THP1) | 32.8 nM |

Serum and glucocorticoid-regulated kinase 1 (SGK-1) is a serine/threonine kinase that plays a role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Dysregulation of SGK-1 activity has been implicated in several diseases, including hypertension, diabetic nephropathy, and cancer.

A patent for N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]sulfonamides as SGK-1 inhibitors explicitly lists 3,3,3-trifluoropropoxy as a possible fluoro-substituted -O-alkyl group on the inhibitor structure. google.com This indicates the recognized utility of the this compound moiety in the design of SGK-1 modulators. Furthermore, studies on the mTOR signaling pathway, which is closely linked to SGK-1, have shown that compounds with a trifluoromethoxy group can indirectly inhibit mTORC1 signaling. nih.govunc.edu For example, carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) was found to lower intracellular pH, which in turn inhibited the phosphorylation of p70S6K1, a downstream target of mTORC1. nih.gov

Dipeptidyl peptidase IV (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The inclusion of halogen atoms in the structure of DPP-4 inhibitors is a common strategy to enhance their potency and pharmacokinetic properties.

COT (Cancer Osaka Thyroid), also known as Tpl2 or MAP3K8, is a mitogen-activated protein kinase kinase kinase (MAP3K8) that plays a crucial role in inflammatory signaling pathways and has been implicated in oncogenesis. Inhibition of COT kinase activity is being explored as a therapeutic strategy for inflammatory diseases and cancer.

Anilino-pyrimidine scaffolds are a common feature in many kinase inhibitors, including those targeting COT. While specific data on this compound in this context is limited, a patent for anilino-pyrimidine carboxamide derivatives as COT kinase inhibitors lists various substitutions on the aniline ring, suggesting that fluorinated alkoxy groups could be tolerated. The general structure of these inhibitors often involves an aniline derivative linked to a heterocyclic core, where substitutions on the aniline ring are crucial for modulating potency and selectivity.

Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) by Aryloxyaryl Analogues

Receptor Antagonism and Agonism Investigations

The unique electronic properties conferred by the trifluoropropoxy group make aniline derivatives attractive candidates for modulating receptor activity. These properties can influence binding affinity, selectivity, and the kinetic profile of receptor interaction.

Ferroptosis Inhibitory Mechanisms of Tetrahydroquinoline Derivatives (related structural motifs)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It has been implicated in various diseases, making the development of ferroptosis inhibitors a promising therapeutic strategy. researchgate.netresearchgate.net Structurally related tetrahydroquinoline motifs have been identified as a novel scaffold for ferroptosis inhibitors. researchgate.net

The primary mechanism of ferroptosis involves the accumulation of lipid reactive oxygen species (ROS) and the depletion of glutathione (B108866), leading to the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. nih.govnih.gov Inhibitors of ferroptosis can act through various mechanisms, including the inhibition of lipid peroxidation and the chelation of iron. frontiersin.org

A study identified a tetrahydroquinoline analog, 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbaldehyde (CE3F4), as an inhibitor of the cAMP-binding protein Epac. nih.gov While not directly targeting ferroptosis, this highlights the biological activity of this scaffold. Structure-activity relationship studies of CE3F4 indicated that the formyl group at position 1 and the bromine atom at position 5 of the tetrahydroquinoline skeleton were crucial for its inhibitory activity. nih.gov Other research has focused on developing novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives as inhibitors of NF-κB transcriptional activity, with some compounds showing potent cytotoxic effects against various cancer cell lines. nih.govmdpi.com

Antimicrobial Properties Exhibited by Halogenated Aromatic Compounds

Halogenated aromatic compounds, including those with fluorine substitutions, have demonstrated significant antimicrobial properties. nih.govresearchgate.netnih.govinnoget.comoup.com The introduction of halogen atoms can enhance the biological activity of a molecule. rsc.org

A study investigating aniline and its derivatives found that certain trifluoro-anilines, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), exhibited both antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi. nih.gov These compounds were shown to disrupt the bacterial cell membrane and reduce virulence factors. nih.gov The minimum inhibitory concentrations (MIC) for ACNBF and ITFMA against planktonic cells were 100 µg/mL and 50 µg/mL, respectively. nih.gov

The antimicrobial mechanism of halogenated compounds can vary. For example, triclosan, a polychlorinated aromatic compound, inhibits a key enzyme in bacterial fatty acid biosynthesis. nih.gov Other halogenated compounds have been shown to be effective against multidrug-resistant (MDR) bacteria. nih.gov

Radiosensitizing Activities of Related Aniline Analogues

Aniline derivatives have been investigated for their potential as radiosensitizers, which are compounds that increase the susceptibility of tumor cells to radiation therapy. nih.govnih.gov One of the major challenges in radiotherapy is the resistance of cancer cells, which can be mediated by factors such as the transcription factor Nrf2 that regulates antioxidant enzymes. aacrjournals.org

A novel aniline derivative, IM3829, was identified as a radiosensitizer for lung cancer. aacrjournals.org This compound was found to inhibit Nrf2 activity, leading to an increase in radiation-induced reactive oxygen species (ROS) and subsequent apoptotic cell death. aacrjournals.org In preclinical models, the combination of IM3829 with radiation significantly inhibited tumor growth. aacrjournals.org

Other approaches to radiosensitization involve the use of pyrimidine derivatives substituted with bromine or iodine, which can be incorporated into DNA and enhance free radical damage. nih.gov The development of new benzothiazole (B30560) aniline (BTA) derivatives has also shown promise in cancer therapy, with some compounds exhibiting selective cytotoxic activity against various tumor cell lines. mdpi.com Furthermore, a series of 1-substituted 2,4-dinitroimidazole (B52884) analogues have been synthesized and shown to selectively sensitize hypoxic mammalian cells to the lethal effects of radiation, with 1-(2-hydroxy-3-methoxypropyl)-2,4-dinitroimidazole being the most effective in the series. nih.gov

Applications in Materials Science

Development of Advanced Polymers and Coatings Utilizing Aniline (B41778) Derivatives

Aniline and its derivatives are fundamental building blocks in polymer chemistry. The incorporation of fluorine atoms into these polymers can significantly enhance their properties.

Side-chain liquid-crystalline polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. The synthesis of polymethacrylates with fluorine-containing mesogenic side groups is an active area of research. nih.gov While direct studies involving 4-(3,3,3-trifluoropropoxy)aniline are not extensively documented, the synthesis of similar polymers using related compounds like 4-(trifluoromethoxy)aniline (B150132) provides a clear precedent. rsc.org

The general synthesis process involves the radical polymerization of methacrylate (B99206) monomers that have mesogenic (liquid-crystal-forming) side groups. In this context, this compound can be chemically modified to create a methacrylate monomer. This monomer would then undergo polymerization, often initiated by a radical initiator like azobisisobutyronitrile (AIBN), to form the polymethacrylate. nih.gov The resulting polymer would have side chains containing the fluorine-rich mesogen derived from the aniline.

The presence of trifluoromethyl groups in the side chains is known to influence the mesomorphic properties, such as the clearing point and the type of liquid-crystalline phase formed (e.g., smectic or nematic). rsc.org Polymers with three-ring azobenzene (B91143) mesogens have been shown to exhibit higher glass transition and clearing temperatures. researchgate.net The length of the spacer connecting the mesogen to the polymer backbone also plays a crucial role in determining the phase behavior. researchgate.net The resulting fluorinated SCLCPs are of interest for applications in optical data storage and other advanced technologies. researchgate.net

Table 1: Key Aspects of SCLCP Synthesis and Properties

| Feature | Description | Relevant Findings |

|---|---|---|

| Monomer Synthesis | Chemical modification of an aniline derivative to create a polymerizable methacrylate monomer. | Aniline derivatives can be functionalized to be suitable for polymerization. rsc.org |

| Polymerization | Radical polymerization of the methacrylate monomer to form the side-chain liquid-crystalline polymer. | AIBN is a commonly used initiator for this type of polymerization. nih.gov |

| Mesophase Behavior | The formation of liquid-crystalline phases (nematic, smectic) is influenced by the molecular structure. | Fluorine-containing groups and spacer length are key determinants of the mesophase. nih.govresearchgate.net |

| Thermal Properties | The glass transition and clearing temperatures are critical parameters for application. | Three-ring mesogens can lead to higher thermal stability. researchgate.net |

The incorporation of fluorine into polymer structures is a well-established strategy for enhancing durability and chemical resistance. prusament.com Fluoropolymers are known for their low water absorption, low surface energy, and high reliability. The development of coatings from aniline derivatives is a promising approach for corrosion protection.

Research on aniline tetramer decorated fluoroacrylate polymers has demonstrated exceptional anti-corrosion performance. In these studies, the aniline derivative is incorporated into a fluoroacrylate polymer backbone. The resulting coating exhibits a significant decrease in corrosion current density and an increase in impedance, indicating superior protection of the underlying metal. This improvement is attributed to the synergistic effect of the electroactive aniline component and the fluoropolymer.

Similarly, copolymers of aniline and pentafluoroaniline have been used to create highly durable and novel anticorrosive coatings when combined with silica (B1680970) composites. sapub.org These coatings show remarkable barrier properties against corrosive ions and improved mechanical properties. sapub.org While specific data on this compound is limited, the principles from these studies suggest its potential utility in creating robust and resistant materials. The trifluoropropoxy group would contribute to the hydrophobicity and chemical inertness of the resulting polymer, making it a candidate for high-performance coatings.

Organic Semiconductors and Electronic Devices

The semiconducting properties of certain organic molecules have led to their use in a variety of electronic devices. Aniline-based compounds are of particular interest in this field.

Perovskite solar cells (PSCs) are a promising photovoltaic technology, and the hole transport material (HTM) is a critical component for achieving high efficiency and stability. nih.gov The HTM facilitates the extraction and transport of holes from the perovskite layer to the electrode. nih.gov While materials like Spiro-OMeTAD and PTAA are commonly used, there is a continuous search for new, more cost-effective, and stable HTMs. rsc.orgnih.gov

Aniline derivatives have been explored for this purpose. For example, 4-(4-phenyl-4-α-naphthylbutadienyl)-N,N-bis(4-benzyl)-aniline (PNBA) has been successfully used as an HTM in perovskite solar cells. rsc.org The molecular structure of an HTM influences its energy levels, which must be well-aligned with the perovskite material for efficient charge transfer. researchgate.net The introduction of fluorine atoms into the HTM structure can be beneficial. For instance, fluorinated cations have been used to passivate the surface of PSCs, leading to higher power conversion efficiencies. researchgate.net

Although direct application of this compound as an HTM has not been extensively reported, its structure, combining an aniline core with a fluorinated alkyl chain, makes it a plausible candidate for investigation in this area. The fluorinated group could enhance the material's stability and tune its electronic properties to better match the energy levels of the perovskite absorber.

Table 2: Key Properties of Hole Transport Materials in Perovskite Solar Cells

| Property | Importance | Related Research |

|---|---|---|

| Energy Level Alignment | Efficient hole extraction from the perovskite layer requires well-matched HOMO levels. | The use of different cores in HTMs allows for the tuning of energy levels. |

| Hole Mobility | High hole mobility facilitates efficient transport of charge to the electrode. | Porphyrin-based HTMs have shown hole mobility values comparable to Spiro-OMeTAD. |

| Stability | Chemical and thermal stability are crucial for the long-term performance of the solar cell. | Fluorination can improve the stability of organic materials. nih.gov |

| Cost-Effectiveness | The high cost of some HTMs is a barrier to commercialization. | Research into low-cost triazatruxene-based HTMs is ongoing. rsc.org |

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess interesting electronic and optical properties, making them suitable for applications in organic electronics. Polyaniline is one of the most studied conducting polymers due to its ease of synthesis and high stability.

The synthesis of novel conjugated polymers often involves the copolymerization of aniline with other monomers to tailor the properties of the resulting material. For instance, copolymers of aniline and thiophene (B33073) have been synthesized to create donor-acceptor conjugated copolymers. researchgate.net Various chemical and electrochemical polymerization methods are employed. Chemical oxidative polymerization is a common route, using an oxidizing agent like ammonium (B1175870) persulfate. researchgate.net

More advanced synthesis techniques, such as direct-arylation coupling, offer a facile and straightforward way to create well-defined alternating copolymers. rsc.org This method has been used to polymerize thiophene-flanked benzothiadiazole derivatives with other monomers. rsc.org Stepwise synthesis on surfaces can also be used to create grafted donor-acceptor polymer brushes with precise control over the structure. nih.gov

The incorporation of fluorine into the aniline monomer, as in the case of 3-fluoroaniline, can lead to copolymers with increased solubility and thermal stability. researchgate.net Therefore, this compound serves as a promising monomer for the synthesis of novel conjugated polymers with potentially enhanced processability and performance characteristics for electronic applications.

Synthesis and Biological Study of Derivatives and Analogues of 4 3,3,3 Trifluoropropoxy Aniline

Systematic Synthesis of Analogues with Varied Fluoroalkyl Ether Chains

The synthesis of analogues of 4-(3,3,3-Trifluoropropoxy)aniline often involves modifying the fluoroalkyl ether chain to modulate the physicochemical properties of the resulting molecules. A common comparison is made with the trifluoromethoxy group, which, despite both being fluorinated ethers, imparts distinct characteristics to the parent aniline (B41778).

The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can enhance a molecule's metabolic stability and membrane permeability. nih.govbeilstein-journals.org The synthesis of trifluoromethoxylated anilines can be challenging, often requiring specialized reagents. nih.govresearchgate.net In contrast, the trifluoropropoxy group, while also contributing to lipophilicity, offers greater conformational flexibility due to the longer alkyl chain. This flexibility can be advantageous for optimizing interactions with protein binding pockets.

The synthesis of N-trifluoroalkyl anilines can be achieved through various methods, including the use of preformed complex trifluoroalkyl electrophiles in substitution, reductive amination, and amidation/reduction sequences with anilines. nih.gov A recent development involves a metallaphotoredox multicomponent amination strategy using 3,3,3-trifluoropropene, which allows for the creation of a diverse range of N-trifluoroalkyl aniline compounds with complex three-dimensional structures. nih.gov This method offers a modular and cost-effective approach to generating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 1: Comparison of Fluoroalkyl Ether Chains

| Feature | Trifluoromethoxy (-OCF3) | Trifluoropropoxy (-OCH2CH2CF3) |

| Lipophilicity | High | High |

| Electronegativity | High | Moderate |

| Conformational Flexibility | Low | High |

| Synthetic Accessibility | Can be challenging | More accessible through various routes |

Incorporation into Heterocyclic Scaffolds

The this compound core serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds with potential biological activity. Its primary amine functionality allows for its incorporation into various ring systems through well-established synthetic methodologies.

Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological activities. The synthesis of benzimidazole (B57391) derivatives from aniline precursors is a common strategy in medicinal chemistry. researchgate.net The incorporation of the this compound moiety into a benzimidazole scaffold can be achieved through condensation reactions with appropriate ortho-phenylenediamines or their equivalents. These derivatives are of interest for their potential as anticancer agents. researchgate.net

Pyridines

Pyridines are another critical N-heterocycle found in numerous pharmaceuticals. nih.gov The synthesis of substituted pyridines can be achieved through various methods, including C-H activation/cyclization reactions. nih.govnih.gov For instance, Rh(III)-catalyzed C-H functionalization allows for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov The this compound can be incorporated into pyridine (B92270) structures, for example, through the Pictet-Spengler reaction to form tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org

Quinolines

Quinolines are bicyclic heterocycles with a broad spectrum of biological activities. researchgate.net They can be synthesized from anilines through various methods, such as the reaction with propanol (B110389) over modified zeolite catalysts or through electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.netrsc.org The this compound moiety can be readily incorporated into the quinoline (B57606) scaffold, and the resulting derivatives have been investigated for their potential as therapeutic agents. organic-chemistry.orgmdpi.com For instance, 4-quinolones can be synthesized via a copper-catalyzed formation from anilines and alkynes. organic-chemistry.org

Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of biological activities. The synthesis of pyrazole (B372694) derivatives often involves the cycloaddition of hydrazines with 1,3-dicarbonyl compounds or their equivalents. The this compound can be converted into a corresponding hydrazine (B178648) derivative and subsequently used to construct pyrazole rings. For example, trifluoromethyl-substituted pyrazoles can be synthesized through the cycloaddition of trifluoroacetohydrazonoyl bromides with nitroolefins. researchgate.net Another approach involves the reaction of hydrazone intermediates with the Vilsmeier-Haack reagent to form pyrazole aldehydes, which can then be further functionalized. nih.gov

Imidazoles

Imidazoles are five-membered heterocycles with two non-adjacent nitrogen atoms, and they are a common feature in many biologically active molecules. rsc.org The synthesis of substituted imidazoles can be achieved through various multicomponent reactions. ias.ac.in For example, the van Leusen imidazole (B134444) synthesis utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an aldimine, which can be formed in situ from an aldehyde and an amine like this compound. mdpi.com This method allows for the creation of 1,4,5-trisubstituted imidazoles. mdpi.com

Table 2: Synthesis of Heterocyclic Derivatives from this compound

| Heterocycle | General Synthetic Approach |

| Benzimidazole | Condensation with ortho-phenylenediamines. researchgate.net |

| Pyridine | C-H activation/cyclization; Pictet-Spengler reaction. nih.govbeilstein-journals.org |

| Quinoline | Reaction with propanol over catalysts; Electrophilic cyclization of N-(2-alkynyl)anilines. researchgate.netrsc.orgorganic-chemistry.org |

| Pyrazole | Cycloaddition of corresponding hydrazine with 1,3-dicarbonyls. researchgate.netnih.gov |

| Imidazole | van Leusen imidazole synthesis (multicomponent reaction). mdpi.com |

Structure-Property and Structure-Function Relationship Studies Across Derivative Series

The systematic synthesis of derivatives of this compound allows for detailed investigations into structure-property relationships (SPR) and structure-function relationships (SFR). By varying the heterocyclic scaffold and the substitution patterns, researchers can fine-tune the physicochemical and biological properties of the resulting compounds.

The trifluoropropoxy group itself influences properties such as lipophilicity and metabolic stability. Compared to a non-fluorinated analogue, the trifluoropropoxy group generally increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic binding pockets. The conformational flexibility of the propoxy chain allows for a more adaptable fit to various biological targets compared to the more rigid trifluoromethoxy group.

In studies on pyrazole derivatives, for instance, the nature of the substituent on the aniline moiety has been shown to significantly impact antibacterial activity. nih.gov While a simple phenyl-substituted derivative showed moderate activity, the introduction of alkyl or halogen substituents on the aniline ring led to compounds with potent growth inhibitory effects against Gram-positive bacteria, including resistant strains. nih.gov This highlights the importance of the electronic and steric properties of the substituents in modulating biological function.

These studies underscore the utility of the this compound scaffold as a valuable starting point for the development of new therapeutic agents. The ability to systematically modify both the heterocyclic system and the substitution patterns allows for a rational approach to drug design, guided by the principles of SPR and SFR.

Advanced Structural Characterization Techniques for Aniline Derivatives

X-ray Crystallography in the Structural Elucidation of Related Aniline (B41778) Derivatives and their Complexes

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and the study of intermolecular interactions, which are crucial for understanding the solid-state packing and properties of a compound.

While a crystal structure for 4-(3,3,3-Trifluoropropoxy)aniline is not publicly available, the analysis of closely related fluorinated aniline derivatives provides significant insight into the expected structural features. For instance, the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline has been determined, offering a valuable model for the influence of a trifluorinated propyl-containing moiety on the crystal packing. researchgate.netyoutube.comlibretexts.orgdoaj.org

In the case of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline, the molecule crystallizes in a monoclinic system, which is a common crystal system for organic molecules. researchgate.netyoutube.com The crystal structure reveals that molecules are linked through a network of hydrogen bonds. Specifically, pairs of N—H⋯F hydrogen bonds lead to the formation of inversion dimers. researchgate.netyoutube.com These dimers are further interconnected by C—H⋯N hydrogen bonds, creating a ribbon-like structure. researchgate.netyoutube.com Additionally, N—H⋯π and C—H⋯π interactions contribute to the formation of a three-dimensional network. researchgate.netyoutube.com

Based on these findings, it can be inferred that this compound would likely exhibit similar intermolecular interactions. The presence of the amine (N-H) group as a hydrogen bond donor and the fluorine and oxygen atoms of the trifluoropropoxy group as potential hydrogen bond acceptors would likely lead to a complex and stable hydrogen-bonding network within the crystal lattice.

Table 1: Crystallographic Data for the Related Compound (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline. researchgate.netyoutube.com

| Parameter | Value |

| Chemical Formula | C₉H₈F₃N |

| Molecular Weight | 187.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3925 (4) |

| b (Å) | 6.2777 (3) |

| c (Å) | 18.6065 (9) |

| β (°) | 96.243 (7) |

| Volume (ų) | 858.37 (8) |

| Z | 4 |

Furthermore, studies on metal complexes of aniline derivatives, such as copper(II) complexes with Schiff bases derived from p-anisidine (B42471) (a methoxy (B1213986) aniline derivative), demonstrate the utility of X-ray diffraction in confirming the coordination geometry and solid-state structure of more complex systems.

High-Resolution NMR Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete structural assignment of this compound can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the propoxy chain, and the amine protons. The aromatic protons would appear as a set of doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. libretexts.orglibretexts.orgyoutube.com The protons of the propoxy group would exhibit specific multiplicities due to spin-spin coupling. The two protons on the carbon adjacent to the oxygen (OCH₂) would appear as a triplet, while the two protons on the carbon adjacent to the trifluoromethyl group (CH₂CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The amine (NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. The aromatic region would show four distinct signals for the four types of carbon atoms in the substituted benzene ring. The two carbons of the propoxy chain would also be clearly distinguishable. The carbon attached to the trifluoromethyl group would appear as a quartet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal, a triplet, is expected for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aliphatic chain.

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Aromatic C-H | 6.5 - 7.5 | d, d |

| ¹H | -OCH₂- | 3.9 - 4.2 | t |

| ¹H | -CH₂CF₃ | 2.4 - 2.8 | q |

| ¹H | -NH₂ | 3.5 - 4.5 | br s |

| ¹³C | Aromatic C-N | 140 - 150 | s |

| ¹³C | Aromatic C-O | 150 - 160 | s |

| ¹³C | Aromatic C-H | 115 - 125 | s |

| ¹³C | -OCH₂- | 60 - 70 | s |

| ¹³C | -CH₂CF₃ | 30 - 40 | q |

| ¹³C | -CF₃ | 120 - 130 | q |

| ¹⁹F | -CF₃ | -60 to -75 | t |

d = doublet, t = triplet, q = quartet, br s = broad singlet, s = singlet

Analysis of related compounds such as 4-fluoro-3-(trifluoromethyl)aniline (B1329471) and 4-(trifluoromethoxy)aniline (B150132) provides reference points for the expected chemical shifts and coupling patterns in fluorinated aniline derivatives. chemicalbook.comchemicalbook.com

Mass Spectrometry and Advanced Chromatographic Techniques for Compound Purity and Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. When coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an exceptionally effective method for separating and identifying components in a mixture, thereby assessing the purity of a compound.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage at the ether linkage: Cleavage of the C-O bond can occur on either side. Loss of the trifluoropropoxy radical would result in a fragment corresponding to the aminophenoxy cation.

Cleavage of the propoxy chain: Fragmentation of the C-C bond within the propoxy group is also expected. For instance, the loss of a ·CH₂CF₃ radical would lead to a characteristic fragment.

Loss of small neutral molecules: Fragmentation may also involve the loss of small, stable neutral molecules.

Table 3: Predicted Key Mass Fragments for this compound.

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 205 | [M]⁺ | Molecular Ion |

| 108 | [H₂NC₆H₄O]⁺ | Loss of ·CH₂CH₂CF₃ |

| 93 | [C₆H₅NH₂]⁺ | Cleavage and rearrangement |

| 83 | [CF₃CH₂]⁺ | Cleavage of O-C bond |

Advanced chromatographic techniques are essential for ensuring the purity of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many aniline derivatives. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before entering the mass spectrometer for detection and identification. For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is the method of choice. This technique separates components in the liquid phase, making it highly versatile for a wide range of organic molecules. These hyphenated techniques are crucial for identifying and quantifying any impurities or byproducts from the synthesis of this compound, ensuring the quality of the compound for its intended use. csic.es

Future Research Directions and Emerging Areas

Exploration of More Efficient and Sustainable Synthetic Methodologies

The development of novel and improved synthetic routes to access 4-(3,3,3-trifluoropropoxy)aniline and its analogs is a critical area for future research. While classical methods for the synthesis of fluorinated anilines exist, there is a continuous drive towards more efficient, cost-effective, and environmentally benign processes.

Future efforts are expected to focus on:

Catalyst-Free and Metal-Free Approaches: Exploring visible-light-induced, transition-metal-free methods for fluorination and other key bond-forming reactions could offer milder and more sustainable alternatives to traditional catalytic systems. arxiv.org